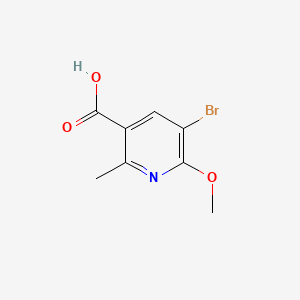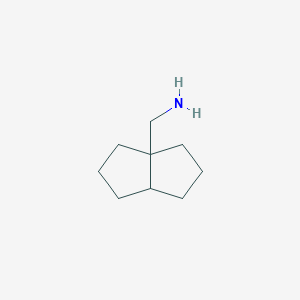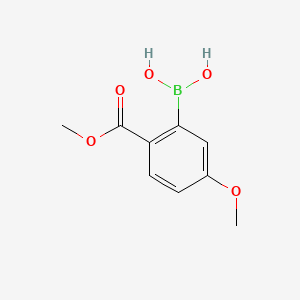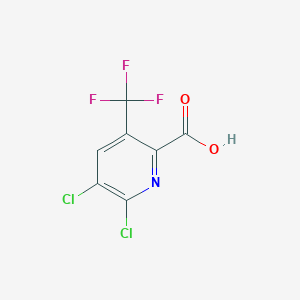
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is an organic compound with the molecular formula C5H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride (SOCl2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carbonyl Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydro-1H-pyrrole: A precursor to 2,5-dihydro-1H-pyrrole-1-carbonyl chloride.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with different functional groups.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrrole derivatives that may lack this reactive group.
Eigenschaften
Molekularformel |
C5H6ClNO |
|---|---|
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
2,5-dihydropyrrole-1-carbonyl chloride |
InChI |
InChI=1S/C5H6ClNO/c6-5(8)7-3-1-2-4-7/h1-2H,3-4H2 |
InChI-Schlüssel |
DECGMPZXVISYSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCN1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)
![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)


![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)


![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
